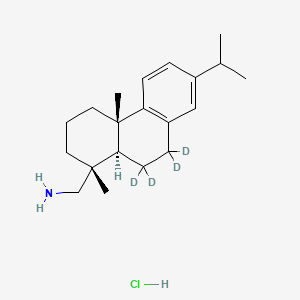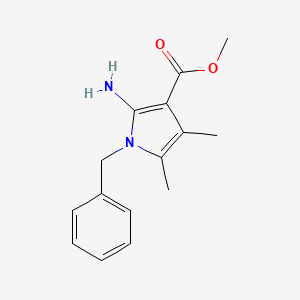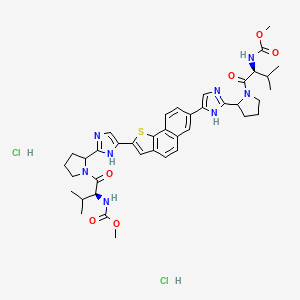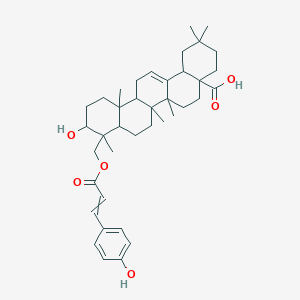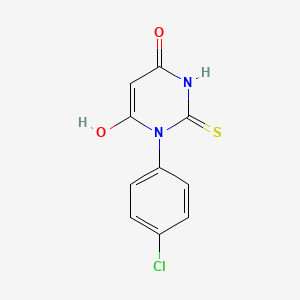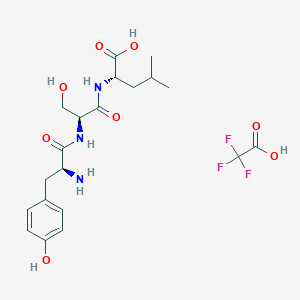
Tyroserleutide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyroserleutide (TFA) ist ein Tripeptid, das aus drei Aminosäuren besteht: Tyrosin, Serin und Leucin. Es wird aus der Milz von Schweinen gewonnen und hat signifikante Antitumor-Eigenschaften gezeigt. Diese Verbindung ist bekannt für ihr niedriges Molekulargewicht, ihre einfache Struktur, ihre Nicht-Immunogenität, Spezifität, minimalen Nebenwirkungen und einfache Synthese .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Tyroserleutide (TFA) kann mit Standard-Peptid-Synthesetechniken synthetisiert werden. Der Prozess beinhaltet die sequentielle Addition von geschützten Aminosäuren an eine wachsende Peptidkette. Die Synthese beginnt typischerweise mit dem Schutz der Aminogruppe von Tyrosin, gefolgt von der Kupplung von Serin und Leucin unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS). Das Endprodukt wird dann entschützt und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsmethoden
In einem industriellen Umfeld beinhaltet die Produktion von Tyroserleutide (TFA) die großtechnische Peptidsynthese mit automatisierten Peptidsynthesizern. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts sicherzustellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tyroserleutide (TFA) can be synthesized using standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of tyrosine, followed by the coupling of serine and leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Tyroserleutide (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tyroserleutide (TFA) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe von Tyrosin kann zu Chinonen oxidiert werden.
Reduktion: Die Peptidbindungen können unter bestimmten Bedingungen reduziert werden.
Substitution: Die Amino- und Hydroxylgruppen können an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen, die Nukleophile wie Amine oder Alkohole beinhalten.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören modifizierte Peptide mit veränderten funktionellen Gruppen, die die biologische Aktivität von Tyroserleutide (TFA) beeinflussen können .
Wissenschaftliche Forschungsanwendungen
Tyroserleutide (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und Zellsignalwegen.
Medizin: Wird auf seine Antitumor-Eigenschaften untersucht, insbesondere bei der Behandlung von Hepatozellulärem Karzinom und anderen Krebsarten
Industrie: Wird bei der Entwicklung von Peptid-basierten Therapeutika und diagnostischen Werkzeugen eingesetzt.
Wirkmechanismus
Tyroserleutide (TFA) entfaltet seine Wirkung durch Aktivierung des Monozyten-Makrophagen-Systems, was die Antitumoraktivität von Makrophagen verstärkt. Es stimuliert die Sekretion von zytotoxischen Effektoren wie Interleukin-1β, Tumornekrosefaktor-α und Stickstoffmonoxid. Diese Effektoren spielen eine entscheidende Rolle bei der Hemmung des Tumorzellwachstums und der Induktion von Apoptose .
Wissenschaftliche Forschungsanwendungen
Tyroserleutide (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its antitumor properties, particularly in the treatment of hepatocellular carcinoma and other cancers
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Wirkmechanismus
Tyroserleutide (TFA) exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the secretion of cytotoxic effectors such as interleukin-1β, tumor necrosis factor-α, and nitric oxide. These effectors play a crucial role in inhibiting tumor cell proliferation and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Leuprolid: Ein synthetisches Peptid, das bei der Behandlung hormonabhängiger Krebsarten eingesetzt wird.
Goserelin: Ein weiteres synthetisches Peptid mit Anwendungen in der Krebstherapie.
Buserelin: Wird für ähnliche Zwecke wie Leuprolid und Goserelin verwendet.
Einzigartigkeit von Tyroserleutide (TFA)
Tyroserleutide (TFA) zeichnet sich durch sein niedriges Molekulargewicht, seine einfache Struktur und seine minimalen Nebenwirkungen aus. Im Gegensatz zu anderen Peptiden ist es nicht-immunogen und wirkt hochspezifisch, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
Molekularformel |
C20H28F3N3O8 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N3O6.C2HF3O2/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;3-2(4,5)1(6)7/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);(H,6,7)/t13-,14-,15-;/m0./s1 |
InChI-Schlüssel |
YUBDOPZMLWMWCV-WDTSGDEMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
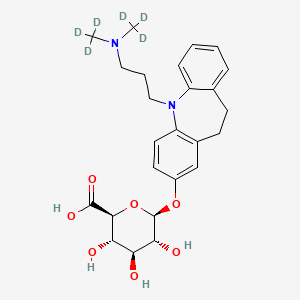
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
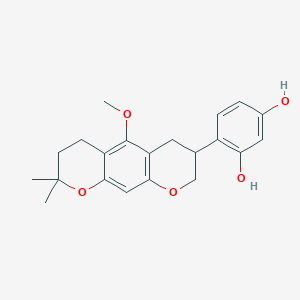
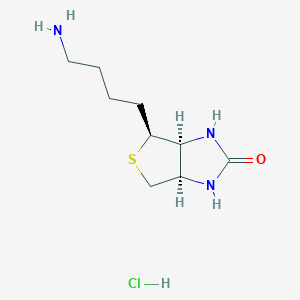
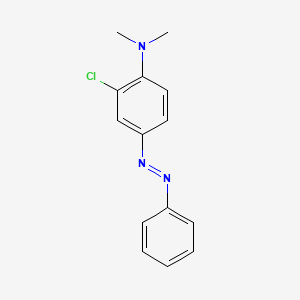
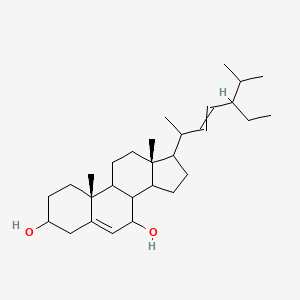
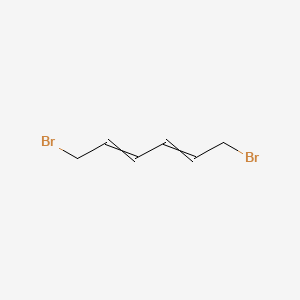
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
